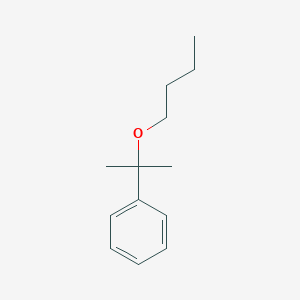

(1-Butoxy-1-methylethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

54815-20-2 |

|---|---|

Molecular Formula |

C13H20O |

Molecular Weight |

192.30 g/mol |

IUPAC Name |

2-butoxypropan-2-ylbenzene |

InChI |

InChI=1S/C13H20O/c1-4-5-11-14-13(2,3)12-9-7-6-8-10-12/h6-10H,4-5,11H2,1-3H3 |

InChI Key |

GATSVPFYPIBDAR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(C)(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Contextualization of Alkyl Aryl Ether Systems in Modern Organic Synthesis

Alkyl aryl ethers are a pivotal class of organic compounds characterized by an oxygen atom connected to both an alkyl and an aryl group. fiveable.me These structures are not merely academic curiosities; they are integral components in a vast array of applications, serving as solvents, fragrances, and crucial intermediates in the synthesis of pharmaceuticals and other complex organic molecules. fiveable.me The presence of the aromatic ring significantly influences their physical and chemical properties, often leading to increased boiling points and enhanced stability. fiveable.me

The synthesis of alkyl aryl ethers is a fundamental transformation in organic chemistry. Traditional methods, such as the Williamson ether synthesis, involve the reaction of an alcohol with an aryl halide in the presence of a base. fiveable.me However, the ever-increasing demand for more efficient, selective, and environmentally benign synthetic routes has spurred the development of novel methodologies. Modern approaches often utilize transition-metal catalysis, with copper and palladium-based systems being particularly prominent for the formation of the C–O bond between aryl halides and alcohols. organic-chemistry.org Researchers have also explored innovative techniques like using diaryliodonium salts as arylating agents for alcohols, which can proceed under mild, metal-free conditions. organic-chemistry.org Furthermore, methods like the Mitsunobu reaction, which allows for the coupling of phenols and alcohols under mild conditions, have been refined to accommodate sterically hindered substrates through techniques like sonication. organic-chemistry.orgrsc.org

The functionalization of the aromatic ring in alkyl aryl ethers through electrophilic aromatic substitution opens up avenues for creating a diverse library of molecules with tailored properties. fiveable.me This versatility underscores the importance of alkyl aryl ether systems as foundational building blocks in the construction of complex molecular architectures.

Historical Perspectives and Foundational Studies of Analogous Benzylic Ethers

The study of benzylic ethers, compounds where the ether oxygen is attached to a benzylic carbon (a carbon atom directly bonded to a benzene (B151609) ring), provides a crucial historical and conceptual framework for understanding compounds like (1-Butoxy-1-methylethyl)benzene. Benzylic ethers have long been recognized for their distinct reactivity compared to simple alkyl ethers. fiveable.me This heightened reactivity stems from the ability of the adjacent benzene ring to stabilize intermediates formed during chemical reactions. fiveable.me

Early research into benzylic ethers focused on their synthesis and cleavage reactions. The Williamson ether synthesis, a cornerstone of ether synthesis, was and continues to be a common method for preparing benzylic ethers. youtube.com Foundational studies on the cleavage of benzylic ethers revealed their susceptibility to both strong acids and catalytic hydrogenolysis. fiveable.meyoutube.com The latter method, often employing palladium on carbon (Pd/C) and hydrogen gas, is particularly noteworthy for its mild conditions and clean conversion to an alcohol and toluene, making benzylic ethers excellent protecting groups in multi-step organic synthesis. youtube.com

Over the years, the understanding of benzylic ether reactivity has become more nuanced. For instance, the oxidation of benzylic ethers can be controlled to yield either aromatic aldehydes or esters, depending on the reagents and conditions employed. acs.org Furthermore, the development of methods for the deprotection of benzyl (B1604629) ethers has expanded to include reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), particularly for p-methoxybenzyl ethers, and even visible-light-promoted reactions. organic-chemistry.org These foundational studies have laid the groundwork for exploring the reactivity of more complex structures like tertiary alkyl aryl ethers.

Structural Characteristics and Fundamental Reactivity Principles of the Compound Class

The class of compounds to which (1-Butoxy-1-methylethyl)benzene belongs, tertiary alkyl aryl ethers, possesses distinct structural features that dictate its reactivity. The central ether linkage is bonded to a tertiary carbon on one side and an aromatic ring on the other. The tertiary carbon, with its three alkyl substituents, introduces significant steric hindrance around the ether oxygen. This steric bulk plays a crucial role in many of the reactions this class of compounds undergoes.

The reactivity of these ethers is largely governed by the stability of the intermediates that can be formed. The benzylic position, even when tertiary, can stabilize a positive charge (carbocation) through resonance with the adjacent benzene (B151609) ring. fiveable.me This stabilization facilitates reactions that involve the cleavage of the carbon-oxygen bond. For instance, under acidic conditions, protonation of the ether oxygen is the initial step, followed by the departure of the alcohol to form a tertiary benzylic carbocation. This carbocation can then be trapped by a nucleophile. fiveable.me

The presence of the aromatic ring also makes the molecule susceptible to electrophilic aromatic substitution reactions. fiveable.me However, the bulky tertiary alkyl ether group can influence the regioselectivity of these reactions, directing incoming electrophiles to specific positions on the benzene ring.

The synthesis of tertiary alkyl aryl ethers can be challenging due to the steric hindrance around the tertiary carbon. Traditional Williamson ether synthesis is often not feasible. However, modern synthetic methods have provided solutions. For example, the arylation of tertiary alcohols with diaryliodonium salts has been shown to be an effective method for constructing these sterically congested ethers under transition-metal-free conditions. organic-chemistry.org

Research Significance and Academic Objectives Pertaining to 1 Butoxy 1 Methylethyl Benzene

Direct Etherification Approaches

Direct methods involve the formation of the ether linkage in a single key step from precursors that each contribute a part of the final ether structure.

The Williamson ether synthesis, developed by Alexander Williamson in 1850, is a cornerstone of ether synthesis, proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.org It typically involves the reaction of an alkoxide ion with a primary alkyl halide. wikipedia.org

For the synthesis of this compound, two theoretical Williamson routes exist:

Route A: Reaction of sodium butoxide with (1-chloro-1-methylethyl)benzene.

Route B: Reaction of sodium 1-phenyl-1-methylethanolate with a 1-halobutane (e.g., 1-bromobutane).

Route A is highly impractical. The substrate, (1-chloro-1-methylethyl)benzene, is a tertiary alkyl halide. When treated with a strong base like sodium butoxide, it will almost exclusively undergo an E2 elimination reaction to form α-methylstyrene, rather than the desired SN2 substitution. masterorganicchemistry.comorganicchemistrytutor.com The SN2 mechanism requires a backside attack by the nucleophile, which is sterically hindered at a tertiary carbon. wikipedia.orgmasterorganicchemistry.com

Route B is the more viable Williamson approach. Here, the tertiary alkoxide (sodium 1-phenyl-1-methylethanolate) acts as the nucleophile, attacking a primary alkyl halide (1-bromobutane). masterorganicchemistry.combyjus.com Since the electrophile is a primary halide, the SN2 reaction is favored over elimination. masterorganicchemistry.com The alkoxide can be prepared by treating 2-phenyl-2-propanol (B165765) with a strong base like sodium hydride (NaH). masterorganicchemistry.com While this is the correct strategy for a Williamson synthesis, the bulky nature of the tertiary alkoxide can still slow the reaction rate.

Phase transfer catalysis (PTC) can be employed to enhance the reaction rate under heterogeneous solid-liquid conditions. For a similar compound, 1-butoxy-4-tert-butylbenzene, synthesis was achieved by reacting 4-tert-butylphenol (B1678320) with 1-bromobutane (B133212) using potassium hydroxide (B78521) as the base and a multi-site phase transfer catalyst, yielding the desired ether. researchgate.net This demonstrates a modified protocol that can be effective for such syntheses.

Table 1: Comparison of Williamson Synthesis Routes for this compound

| Route | Alkoxide Nucleophile | Alkyl Halide Electrophile | Major Product | Viability |

| A | Sodium butoxide | (1-Chloro-1-methylethyl)benzene (Tertiary) | α-Methylstyrene (Elimination) | Low |

| B | Sodium 1-phenyl-1-methylethanolate (Tertiary) | 1-Bromobutane (Primary) | This compound (Substitution) | High |

A highly effective method for synthesizing tertiary ethers is the acid-catalyzed addition of an alcohol to an alkene. youtube.com For this compound, this involves the reaction of n-butanol with α-methylstyrene (isopropenylbenzene).

The mechanism proceeds via protonation of the alkene's double bond by the acid catalyst (e.g., H₂SO₄) to form the most stable carbocation intermediate. chadsprep.comcas.cz In the case of α-methylstyrene, protonation occurs at the terminal carbon, generating a stable tertiary benzylic carbocation (the 2-phenylpropan-2-yl cation). cas.cz This carbocation is then attacked by the nucleophilic oxygen atom of n-butanol. youtube.com A final deprotonation step, typically by another molecule of the alcohol solvent, yields the final ether product and regenerates the acid catalyst. chadsprep.comyoutube.com This reaction follows Markovnikov's rule, ensuring the alkoxy group adds to the more substituted carbon of the double bond, leading specifically to the desired tertiary ether. youtube.com

Table 2: Catalysts for Acid-Catalyzed Etherification

| Alkene | Alcohol | Acid Catalyst | Product | Key Feature |

| α-Methylstyrene | n-Butanol | H₂SO₄ | This compound | Formation of stable tertiary carbocation intermediate. cas.czyoutube.com |

| General Alkene | General Alcohol | H₃PO₄ | Ether | Common strong acid catalyst. cas.cz |

| Styrene Derivatives | 1-Cyclopropylethanol | P₄-t-Bu or KO-t-Bu/18-crown-6 | β-Aryl ether | A base-catalyzed anti-Markovnikov addition, contrasting with the acid-catalyzed approach. nih.gov |

Modern organic synthesis provides powerful tools for C-O bond formation through transition metal catalysis. While more commonly applied to aryl ethers, these methods can be adapted for sterically hindered alkyl ethers.

For instance, a Zn(OTf)₂-catalyzed coupling of alcohols with unactivated tertiary alkyl bromides provides a route to sterically hindered tertiary alkyl ethers. organic-chemistry.org This suggests a potential pathway reacting 2-phenyl-2-propanol with a butylating agent, or butanol with (1-bromo-1-methylethyl)benzene, although the latter would still face challenges with elimination.

Copper-catalyzed C-O coupling reactions, often part of the Ullmann condensation or Buchwald-Hartwig amination manifolds, could also be envisioned. organic-chemistry.org These methods typically couple an alcohol with an aryl or vinyl halide. Synthesizing this compound via this route is less direct but could potentially be achieved through a sequence involving other functional group transformations.

Indirect Synthetic Strategies

Indirect strategies involve the formation of the target ether through functional group transformations of a precursor molecule that already contains the required carbon skeleton.

Reductive etherification is a powerful one-pot reaction that synthesizes an ether from a carbonyl compound and an alcohol in the presence of a reducing agent and a catalyst. nih.govresearchgate.net To synthesize this compound, this method would involve the reaction of acetophenone (B1666503) with n-butanol.

The general mechanism involves the initial formation of a hemiacetal from the reaction of acetophenone and butanol. This intermediate is then reduced to the final ether. Various catalytic systems have been developed for this transformation.

Ytterbium(III) triflate (Yb(OTf)₃) has been shown to be an efficient Lewis acid catalyst for the reductive etherification of aldehydes and ketones with alcohols, using triethylsilane (Et₃SiH) as the reducing agent. nih.govresearchgate.net

Iron(III) chloride can catalyze the reaction between a carbonyl compound, an alkoxytrimethylsilane, and triethylsilane to produce ethers under mild conditions. organic-chemistry.org

Ruthenium-based catalysts have been used for the reductive etherification of ketones with alcohols using molecular hydrogen as the reducing agent, offering a highly chemoselective method. organic-chemistry.org

This approach is highly convergent and avoids the use of alkyl halides and the problem of elimination reactions. organic-chemistry.org

Table 3: Catalytic Systems for Reductive Etherification of Ketones

| Ketone | Alcohol | Catalyst System | Reducing Agent | Product Type |

| Acetophenone | n-Butanol | Yb(OTf)₃ | Et₃SiH | Unsymmetrical Ether |

| Aldehydes/Ketones | Alcohols | Iron(III) oxo acetate (B1210297) / TMSCl | Et₃SiH | Symmetrical & Unsymmetrical Ethers organic-chemistry.org |

| Aldehydes/Ketones | Alcohols | Cationic Ru-H complex | H₂ | Unsymmetrical Ethers organic-chemistry.org |

| Ketones | Alcohols | Platinum (heterogeneous) | H₂ | Ether organic-chemistry.org |

The synthesis of α-tertiary ethers can sometimes be achieved through rearrangement pathways, although this is less common as a primary strategy. rsc.org In certain cases, attempts to synthesize secondary ethers can lead to carbocation rearrangements that result in the formation of a more stable tertiary system, which is then trapped by the alcohol nucleophile. rsc.org For instance, an iridium-catalyzed 1,3-rearrangement of specific allylic ethers can be used to create new allylic ethers that are sterically hindered. organic-chemistry.org While a direct, planned rearrangement to form this compound is not a standard named reaction, the principle of forming a stable tertiary carbocation intermediate that directs product formation is a recurring theme in ether synthesis.

Stereochemical and Regioselective Control in Ether Synthesis

The synthesis of ethers, particularly unsymmetrical and sterically hindered ethers like this compound, requires careful control over regioselectivity and, in the case of chiral molecules, stereoselectivity.

Regioselectivity

Regioselectivity refers to the control of which atom in a molecule undergoes a chemical reaction. In the context of synthesizing this compound, the goal is to form an ether linkage specifically at the tertiary carbon of the 1-methylethylbenzene moiety.

The Williamson ether synthesis, a common method for preparing ethers, involves the reaction of an alkoxide with an alkyl halide. wikipedia.org For this compound, two theoretical Williamson routes exist:

Reaction of sodium butoxide with (1-chloro-1-methylethyl)benzene.

Reaction of sodium 1-phenyl-1-methylethoxide with 1-bromobutane.

However, the first route is highly unlikely to be successful. Tertiary alkyl halides, like (1-chloro-1-methylethyl)benzene, are prone to elimination reactions (E2 mechanism) in the presence of a strong base like sodium butoxide, which would lead to the formation of an alkene (α-methylstyrene) as the major product instead of the desired ether. numberanalytics.comvaia.com The bulky nature of the tertiary substrate hinders the backside attack required for the S(_N)2 mechanism. vaia.comyoutube.com

The second route, using a primary alkyl halide (1-bromobutane), is more feasible as primary substrates are more amenable to the S(_N)2 reaction. numberanalytics.comyoutube.com However, the alkoxide required, sodium 1-phenyl-1-methylethoxide, is also sterically hindered, which can slow down the reaction rate.

Alternative methods that offer better regioselective control for the synthesis of tertiary ethers include:

Acid-catalyzed addition of alcohols to alkenes: This method involves the reaction of an alkene with an alcohol in the presence of an acid catalyst. For this compound, this would involve the reaction of α-methylstyrene with butanol. This reaction typically follows Markovnikov's rule, where the proton adds to the carbon with more hydrogen atoms, and the nucleophile (butanol) adds to the more substituted carbon, which would yield the desired tertiary ether.

Alkoxymercuration-demercuration: This two-step process provides a reliable method for the Markovnikov addition of an alcohol to an alkene, forming an ether. youtube.com The reaction of α-methylstyrene with butanol in the presence of a mercury(II) salt, followed by reduction with sodium borohydride, would yield this compound with high regioselectivity. youtube.comresearchgate.net

Gold-catalyzed hydroalkoxylation: Modern catalytic methods, such as the gold(I)-catalyzed intermolecular hydroalkoxylation of allenes and alkenes with alcohols, can provide high regio- and stereoselectivity in ether synthesis. nih.govacs.org Such methods could potentially be adapted for the synthesis of tertiary ethers, although their application to simple alkenes can be challenging.

Stereochemical Control

While this compound itself is achiral, the principles of stereochemical control are crucial in the synthesis of more complex ethers where stereocenters are present. For instance, if a chiral alcohol or alkene were used, controlling the stereochemical outcome of the reaction would be critical.

In the Williamson ether synthesis , the reaction proceeds via an S(_N)2 mechanism, which results in the inversion of configuration at the carbon atom bearing the leaving group. numberanalytics.com

Palladium-catalyzed cyclization of phosphono allylic carbonates bearing pendant hydroxyl groups has been shown to lead to cyclic ethers with predictable stereochemistry, where the stereochemistry of the product is determined by the stereochemistry of the starting materials. nih.gov

Recent research has also focused on the stereoselective construction of tertiary C-O bonds through nucleophilic substitution at quaternary carbon stereocenters, offering pathways to highly congested tertiary ethers with excellent diastereopurity. researchgate.net

The following table summarizes the regioselective and stereochemical considerations of different ether synthesis methods.

| Synthesis Method | Regioselectivity | Stereochemistry | Applicability to this compound |

| Williamson Ether Synthesis | Dependent on choice of reactants; favors primary halides. numberanalytics.com | Inversion of configuration at the electrophilic carbon (S(_N)2). numberanalytics.com | Challenging due to competing elimination with tertiary halides. vaia.com |

| Acid-Catalyzed Dehydration of Alcohols | Generally produces symmetrical ethers. youtube.com | Not applicable for unsymmetrical ethers. | Not suitable for unsymmetrical ethers. |

| Alkoxymercuration-Demercuration | Follows Markovnikov's rule, leading to the more substituted ether. youtube.com | Typically results in a mixture of syn and anti addition. | A viable method using α-methylstyrene and butanol. |

| Gold-Catalyzed Hydroalkoxylation | High regioselectivity can be achieved with appropriate catalysts and substrates. nih.govacs.org | Can be highly stereoselective, leading to specific isomers. nih.gov | A potential modern alternative, though may require specific catalyst development. |

Process Optimization and Scalability Considerations for Synthesis

For any synthetic route to be industrially viable, process optimization and scalability are critical factors. This involves maximizing the yield and purity of the product while minimizing costs, reaction times, and environmental impact.

Process Optimization

Optimizing the synthesis of this compound would involve a careful selection of reaction conditions.

Reactant Choice: As discussed, for a Williamson-type synthesis, the preferred route would involve a primary alkyl halide (e.g., 1-bromobutane) and the alkoxide of 2-phenyl-2-propanol.

Solvent: The choice of solvent significantly impacts the reaction rate and yield in the Williamson ether synthesis. Polar aprotic solvents like DMF or DMSO are often preferred as they solvate the cation, leaving the alkoxide ion more nucleophilic. numberanalytics.com

Base: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used to generate the alkoxide. numberanalytics.com

Temperature: Increasing the reaction temperature can enhance the rate of reaction. However, for reactions involving tertiary substrates, higher temperatures can also favor the competing elimination reaction. numberanalytics.com Therefore, the temperature must be carefully controlled to maximize the ether yield.

Catalysts: The use of phase-transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide or crown ethers can enhance the reaction rate by increasing the solubility and nucleophilicity of the alkoxide. wikipedia.orgnumberanalytics.com A study on the synthesis of 1-butoxy-4-tert-butylbenzene demonstrated the effectiveness of a multi-site phase transfer catalyst in achieving high conversion under solid-liquid heterogeneous conditions. researchgate.net

The following table illustrates the effect of different bases and solvents on the yield of a typical Williamson ether synthesis. numberanalytics.com

| Base | Solvent | Yield (%) |

| NaH | DMF | 85 |

| KOtBu | DMSO | 90 |

| NaOH | H₂O | 40 |

Scalability

Scaling up a laboratory procedure to an industrial process introduces several challenges:

Cost of Reagents: For large-scale synthesis, the cost of starting materials, solvents, and catalysts is a major consideration. While specialized catalysts may offer high yields, their cost may be prohibitive for industrial production.

Reaction Time: Long reaction times can be a bottleneck in industrial processes. Microwave-enhanced technology is being explored to accelerate reaction times for syntheses like the Williamson ether synthesis. wikipedia.org

Safety and Environmental Concerns: The use of hazardous reagents and solvents needs to be minimized. "Green" chemistry principles are increasingly important, favoring less toxic solvents and catalysts.

Work-up and Purification: Simple and efficient purification methods are essential for large-scale production. Distillation, crystallization, and extraction are common industrial purification techniques.

Recent developments in ether synthesis aim to address some of these scalability challenges. For example, research into carrying out the Williamson ether synthesis at very high temperatures (above 300 °C) with weaker, less expensive alkylating agents shows promise for industrial applications. acs.org This approach can improve selectivity and make the process more feasible for large-scale production of certain ethers. wikipedia.orgacs.org

Cleavage Reactions of the Tertiary Ether Linkage

The tertiary nature of the benzylic carbon in this compound makes the ether linkage susceptible to cleavage under various conditions. The stability of the resulting carbocation is a driving force for many of these transformations.

Acid-Catalyzed Hydrolysis and Alcoholysis Mechanisms (e.g., SN1, E1 pathways)

The ether bond in this compound is readily cleaved under acidic conditions through mechanisms that involve a stabilized tertiary benzylic carbocation. The reaction can proceed via either a unimolecular nucleophilic substitution (SN1) or a unimolecular elimination (E1) pathway, depending on the reaction conditions and the nucleophilicity of the medium.

In the presence of a strong acid, the ether oxygen is protonated, creating a good leaving group (butanol). Subsequent departure of the leaving group is the rate-determining step, leading to the formation of a resonance-stabilized tertiary benzylic carbocation. This carbocation can then be attacked by a nucleophile, such as water (hydrolysis) or an alcohol (alcoholysis), to yield the corresponding alcohol or a new ether, respectively. This pathway is characteristic of an SN1 reaction. orgoreview.compressbooks.pub

Alternatively, if a non-nucleophilic acid is used or under conditions that favor elimination (e.g., higher temperatures), the carbocation can lose a proton from an adjacent carbon, leading to the formation of α-methylstyrene. This constitutes an E1 elimination pathway. orgoreview.com Studies on the acid-catalyzed hydrolysis of similar tertiary alkyl phenyl ethers, such as isopropyl phenyl ether, have shown that the reaction proceeds via an A-1 mechanism, which is consistent with the formation of a carbocation intermediate. researchgate.net

The rate of these reactions is primarily dependent on the concentration of the substrate and is independent of the nucleophile concentration, a hallmark of unimolecular processes. masterorganicchemistry.comlibretexts.org The stability of the tertiary benzylic carbocation significantly lowers the activation energy for these transformations compared to ethers with primary or secondary alkyl groups. orgoreview.com

Table 1: Mechanistic Pathways in Acid-Catalyzed Cleavage of Tertiary Benzylic Ethers

| Mechanism | Key Features | Products | Conditions |

|---|---|---|---|

| SN1 | Formation of a stable tertiary benzylic carbocation; unimolecular rate-determining step. | Alcohol (from hydrolysis) or new ether (from alcoholysis). | Strong acid, nucleophilic solvent (e.g., H₂O, ROH). |

| E1 | Formation of a stable tertiary benzylic carbocation; loss of a proton from an adjacent carbon. | Alkene (α-methylstyrene). | Strong, non-nucleophilic acid; higher temperatures. |

Nucleophilic Substitution Reactions at the Benzylic Carbon

Nucleophilic substitution at the benzylic carbon of this compound can occur, particularly with good leaving groups and potent nucleophiles. Due to the tertiary nature of the benzylic carbon and the stability of the corresponding carbocation, these reactions predominantly follow an SN1 mechanism. chemistrysteps.comyoutube.com The reaction of benzyl (B1604629) chloride with phenoxide ions has been studied as a model for nucleophilic substitution at a benzylic carbon, demonstrating the feasibility of such reactions. ias.ac.in

In the case of this compound, direct displacement of the butoxy group is unlikely without prior activation, such as protonation under acidic conditions as described in the hydrolysis section. However, if the butoxy group were replaced by a better leaving group (e.g., a halide), nucleophilic attack would readily occur. The stereochemical outcome of such a reaction proceeding through an SN1 pathway would be racemization if the benzylic carbon were chiral. masterorganicchemistry.comlibretexts.org

Reductive Cleavage and Hydrogenolysis Methods

The benzylic C-O bond in ethers like this compound can be cleaved under reductive conditions, a process known as hydrogenolysis. This method is particularly useful as it often proceeds under mild conditions. Catalytic hydrogenolysis using a palladium catalyst (e.g., Pd/C) and a source of hydrogen (e.g., H₂ gas) is a common method for cleaving benzyl ethers. youtube.comyoutube.com The reaction results in the formation of the corresponding alkane (cumene in this case) and butanol.

The general mechanism involves the adsorption of the benzyl ether onto the catalyst surface, followed by cleavage of the C-O bond and subsequent reaction with hydrogen. researchgate.net This method is often chemoselective, allowing for the cleavage of a benzyl ether in the presence of other functional groups that might be sensitive to other cleavage methods. youtube.com

Table 2: Conditions for Reductive Cleavage of Benzyl Ethers

| Reagents | Products | Typical Yields | Reference |

|---|

It is important to note that the efficiency of hydrogenolysis can be influenced by the steric hindrance around the benzylic position. For highly hindered ethers, more forcing conditions may be required.

Oxidative Cleavage Strategies for Ethers

The benzylic position of this compound is susceptible to oxidation, which can lead to the cleavage of the ether linkage. A common reagent used for the oxidative cleavage of benzyl ethers is 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). nih.govacs.orgchemrxiv.org The reaction is thought to proceed via a hydride transfer from the benzylic position to DDQ, forming a resonance-stabilized benzylic cation, which is then trapped by water to form a hemiacetal that subsequently decomposes to an aldehyde or ketone and butanol.

Recent advancements have shown that visible-light-mediated oxidative debenzylation using catalytic amounts of DDQ is also possible, offering a milder and more selective method for cleaving benzyl ethers in the presence of sensitive functional groups. acs.orgacs.org

Table 3: Oxidative Cleavage of Benzyl Ethers with DDQ

| Substrate Type | Conditions | Products | Yield (%) | Reference |

|---|---|---|---|---|

| Benzyl ether | DDQ, CH₂Cl₂/H₂O | Aldehyde/Ketone, Alcohol | Varies | nih.gov |

Reactions Involving the Aromatic Moiety

The (1-Butoxy-1-methylethyl) substituent on the benzene (B151609) ring influences the reactivity of the aromatic system, particularly in electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Reactions: Regioselectivity and Modifiers

The alkoxy group (-OR) of this compound is an activating group and an ortho, para-director for electrophilic aromatic substitution. The oxygen atom's lone pairs can donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during the substitution at the ortho and para positions. libretexts.org This activation makes the substituted benzene ring more reactive than benzene itself towards electrophiles.

However, the bulky nature of the tertiary alkyl group can exert a significant steric hindrance effect, which can influence the regioselectivity of the substitution. While electronic effects favor both ortho and para substitution, the steric bulk of the (1-Butoxy-1-methylethyl) group is expected to disfavor substitution at the ortho positions, leading to a higher proportion of the para substituted product. For instance, in the nitration of dialkoxybenzenes, regioselectivity is influenced by both electronic and solvation effects. nih.govfrontiersin.org Similarly, in Friedel-Crafts alkylation, steric hindrance can direct the incoming electrophile to the less hindered para position. cerritos.edu

Table 4: Regioselectivity in Electrophilic Aromatic Substitution of Alkoxybenzenes

| Reaction | Substituent | Major Product(s) | Influencing Factors | Reference |

|---|---|---|---|---|

| Nitration | -OCH₃ | ortho, para | Electronic effects dominate | libretexts.org |

| Nitration | -OC(CH₃)₃ | Primarily para | Steric hindrance from the t-butyl group | frontiersin.org |

The reaction conditions, such as the nature of the electrophile and the solvent, can also play a crucial role in determining the ratio of ortho to para products.

Functionalization through Organometallic Intermediates

There is currently no specific, publicly available research detailing the functionalization of this compound through the formation of organometallic intermediates. The generation of such intermediates, for instance through directed ortho-metalation or the formation of a Grignard or organolithium reagent from a halogenated precursor, is a cornerstone of modern synthetic chemistry for the elaboration of aromatic structures. However, studies outlining these transformations for this compound, including reaction conditions, yields, and the reactivity of the resulting organometallic species, are absent from the scientific record.

Transformations of the Butoxy Alkyl Chain

Similarly, the chemical transformations involving the butoxy alkyl chain of this compound have not been a subject of focused investigation in the available literature.

Oxidation and Selective Functionalization Reactions

Detailed studies on the oxidation or selective functionalization of the n-butoxy group in this compound are not documented. Research into reactions such as selective C-H oxidation to introduce carbonyl or hydroxyl functionalities at specific positions of the butyl chain, or other functionalization strategies, has not been reported.

Radical-Mediated Transformations

The behavior of this compound under radical reaction conditions is another area lacking specific research. There are no available studies on transformations initiated by radical species, such as radical-mediated C-H functionalization or rearrangements involving the butoxy chain or the benzylic position.

Detailed Mechanistic Investigations and Kinetic Studies

A thorough understanding of a compound's reactivity is built upon detailed mechanistic and kinetic studies. For this compound, this foundational research is not present in the accessible scientific literature.

Elucidation of Reaction Intermediates and Transition States

Without specific reactions being studied, there has been no elucidation of reaction intermediates or the characterization of transition states involved in the transformations of this compound. Such studies, often employing spectroscopic techniques and computational chemistry, are crucial for understanding reaction pathways and optimizing reaction conditions.

Kinetic and Thermodynamic Aspects of Key Transformations

Consequently, there is no available data on the kinetic and thermodynamic parameters for any key chemical transformations of this compound. This includes the absence of rate constants, activation energies, and thermodynamic data for potential reactions, which are vital for predicting and controlling the chemical behavior of the compound.

Role as a Synthetic Intermediate in Multistep Organic Synthesis

Benzene derivatives are fundamental building blocks in the synthesis of a vast array of organic molecules, from pharmaceuticals to polymers. drpress.org Compounds structurally similar to this compound, such as other alkylated benzene derivatives, serve as key intermediates. For instance, the synthesis of compounds like 1-butoxy-4-tert-butylbenzene is achieved through the alkylation of phenols, a common strategy in organic synthesis. researchgate.net

The structure of this compound, featuring a quaternary carbon attached to the phenyl ring, suggests its potential as an intermediate for creating sterically hindered molecules. The ether linkage can be a site for further functionalization or cleavage to reveal a phenol. The benzene ring itself can undergo electrophilic substitution reactions, although the bulky substituent might influence the regioselectivity of such transformations.

The synthesis of related benzene derivatives often involves multi-step processes. For example, the creation of certain polymeric materials starts with the chloroalkylation of benzene to form intermediates like 1,4-bis(1-chloro-1-methylethyl)benzene. ontosight.ai These intermediates are then subjected to further reactions to build up more complex structures. ontosight.ai This highlights the general utility of substituted benzenes as platforms for constructing larger, functional molecules.

Utility as a Protecting Group for Hydroxyl Functionalities

Ethers are commonly employed as protecting groups for hydroxyl groups in organic synthesis due to their general stability to a wide range of reaction conditions. organic-chemistry.org The specific structure of this compound suggests that a related group, the 1-methyl-1-phenylethyl group, could serve as a protecting group for alcohols. This would be analogous to other well-known ether-based protecting groups like the benzyl (Bn) ether and the tert-butyl ether. wikipedia.orgorganic-chemistry.org

The formation of such an ether would likely proceed via the reaction of an alcohol with a suitable precursor of the 1-methyl-1-phenylethyl cation under acidic conditions, or through a Williamson-type ether synthesis. The stability of the tertiary benzylic carbocation formed as an intermediate would facilitate its formation.

The deprotection of this group would be a key consideration. Similar to tert-butyl ethers, it would likely be cleaved under acidic conditions. organic-chemistry.org Additionally, given the benzylic nature of the ether, hydrogenolysis could be a viable deprotection method, similar to the removal of benzyl ethers. organic-chemistry.org The choice of deprotection strategy would depend on the other functional groups present in the molecule.

Table 1: Comparison of Potential Deprotection Methods for a (1-Methyl-1-phenylethyl)oxy Protecting Group

| Deprotection Method | Reagents and Conditions | Compatibility |

| Acidic Cleavage | Trifluoroacetic acid, HCl | Sensitive to acid-labile groups |

| Hydrogenolysis | H₂, Pd/C | Sensitive to reducible groups (e.g., alkenes, alkynes, nitro groups) |

| Oxidative Cleavage | DDQ, Cerium(IV) ammonium (B1175870) nitrate | Dependent on the electronic properties of the aromatic ring |

This table is illustrative and based on the known chemistry of similar protecting groups.

In the synthesis of complex molecules with multiple functional groups, the concept of orthogonal protection is crucial. libretexts.org This strategy allows for the selective removal of one protecting group in the presence of others. libretexts.org A 1-methyl-1-phenylethyl protecting group could potentially be orthogonal to other protecting groups. For instance, if it is cleaved by hydrogenolysis, it would be orthogonal to acid-labile groups like tert-butyldimethylsilyl (TBS) ethers and base-labile groups like acetyl esters.

The selective photolysis of protecting groups using light of a specific wavelength is another advanced strategy for orthogonal deprotection. nih.gov While not documented for this specific group, the presence of the chromophoric phenyl ring could open up possibilities for photolabile variations.

Table 2: Orthogonality of a Hypothetical 1-Methyl-1-phenylethyl (MPE) Protecting Group

| Protecting Group | MPE (Hypothetical) | Benzyl (Bn) | tert-Butyl (t-Bu) | Acetyl (Ac) |

| Cleavage Conditions | Acid, H₂ | H₂ | Acid | Base |

| Orthogonal to: | Base-labile groups | Acid- and base-labile groups | Base- and hydrogenolysis-labile groups | Acid- and hydrogenolysis-labile groups |

This table provides a hypothetical comparison based on the expected reactivity of the MPE group.

Precursor for Advanced Materials and Functional Molecules

Benzene and its derivatives are fundamental to the materials industry, serving as precursors to a wide range of polymers and functional materials. drpress.org For example, benzene is a key component in the production of synthetic fibers like nylon and plastics such as polystyrene. drpress.org

The structure of this compound suggests its potential as a monomer or a modifying agent in polymer synthesis. The presence of the bulky, hydrophobic substituent could be used to tune the physical properties of polymers, such as their solubility, thermal stability, and mechanical strength. ontosight.ai Related structures are used as intermediates in the production of polymers with tailored properties. ontosight.ai

Furthermore, functionalization of the benzene ring could lead to the creation of liquid crystals, a class of materials with applications in displays and sensors. The rigid core of the benzene ring combined with flexible alkyl chains is a common design motif for liquid crystalline compounds.

Contributions to the Development of Novel Synthetic Methodologies

The synthesis of sterically hindered ethers like this compound can itself drive the development of new synthetic methods. For example, the synthesis of 1-butoxy-4-tert-butylbenzene has been studied using multi-site phase-transfer catalysis, a technique aimed at improving reaction efficiency and yield. researchgate.net

The unique reactivity of such compounds could also be exploited in the development of novel chemical transformations. The tertiary benzylic ether linkage, for instance, could be a substrate for developing new C-O bond cleavage or formation reactions. The development of new catalysts for the selective transformation of such sterically demanding substrates is an ongoing area of research in organic chemistry. nih.gov

Computational and Theoretical Studies on 1 Butoxy 1 Methylethyl Benzene

Molecular Structure, Conformation, and Conformational Dynamics

The three-dimensional structure and conformational flexibility of (1-Butoxy-1-methylethyl)benzene are dictated by the rotational freedom around its single bonds and the steric interactions between its constituent groups. The central tetrahedral carbon, bonded to a benzene (B151609) ring, a methyl group, another methyl group (as part of the butyl chain), and a butoxy group, is a key determinant of the molecule's shape.

Computational methods like molecular mechanics and quantum chemistry calculations are instrumental in exploring the potential energy surface of such molecules to identify stable conformers. For this compound, the rotation around the C-O bond of the ether linkage and the C-C bonds of the butyl group, as well as the bond connecting the tertiary carbon to the benzene ring, will define its conformational landscape.

Due to the bulky tert-butyl group attached to the oxygen atom, significant steric hindrance is expected. This steric strain will likely influence the preferred dihedral angles to minimize repulsive forces. In similar sterically hindered ethers, computational studies have shown that the molecule adopts a conformation that orients the largest groups away from each other. The interaction between the butoxy group and the ortho hydrogens of the benzene ring will also play a crucial role in determining the most stable conformation.

The interconversion between different conformers occurs through rotation around single bonds. The energy barriers for these rotations can be calculated, providing insight into the molecule's flexibility at different temperatures. It is anticipated that the rotation around the bond connecting the bulky 1-methylethyl group to the benzene ring will have a notable energy barrier.

Table 1: Predicted Geometrical Parameters for a Stable Conformer of this compound

| Parameter | Predicted Value | Basis of Prediction |

| C(aromatic)-C(tert) Bond Length | ~1.54 Å | Based on typical sp2-sp3 carbon-carbon bond lengths. |

| C(tert)-O Bond Length | ~1.45 Å | Typical for a C-O single bond in ethers. |

| O-C(butyl) Bond Length | ~1.43 Å | Typical for a C-O single bond in ethers. |

| C-O-C Bond Angle | ~112° | Slightly larger than the tetrahedral angle due to repulsion between the bulky groups. ncert.nic.in |

| Dihedral Angle (C-C-O-C) | Varies | Dependent on the specific low-energy conformer, minimizing steric interactions. |

Note: These values are predictions based on data from analogous compounds and general principles of computational chemistry. Actual values would require specific calculations.

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of this compound is characterized by the interplay between the aromatic π-system of the benzene ring and the electron-donating nature of the alkoxy group. The oxygen atom of the butoxy group possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance. This electron donation increases the electron density at the ortho and para positions of the ring. libretexts.org

Computational techniques such as Density Functional Theory (DFT) can be used to calculate molecular orbitals, electron density distribution, and electrostatic potential maps. For this compound, the Highest Occupied Molecular Orbital (HOMO) is expected to have significant contributions from the benzene ring's π-system and the oxygen's lone pairs, while the Lowest Unoccupied Molecular Orbital (LUMO) will likely be a π* orbital of the aromatic ring.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Characteristic | Basis of Prediction |

| Dipole Moment | Non-zero | Due to the electronegativity of the oxygen atom and the asymmetrical structure. |

| HOMO Energy | Relatively high | Indicative of the electron-donating nature of the alkoxy group. |

| LUMO Energy | Typical for a substituted benzene | |

| HOMO-LUMO Gap | Moderate | Influences the molecule's reactivity and electronic transitions. |

| Natural Charge on Oxygen | Negative | Due to its high electronegativity. |

| Natural Charge on Aromatic Carbons | Increased negative charge at ortho/para positions | Due to resonance donation from the ether oxygen. wisc.edu |

Note: These are qualitative predictions based on the electronic effects of substituent groups. Quantitative values would require specific quantum chemical calculations.

Quantum Mechanical Modeling of Reaction Pathways and Transition States

Quantum mechanical modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For this compound, a key reaction is the acid-catalyzed cleavage of the ether bond. libretexts.orglibretexts.org

The mechanism of this cleavage is highly dependent on the structure of the ether. Given that the ether oxygen is bonded to a tertiary carbon on one side, the reaction with a strong acid like HBr or HI is predicted to proceed through an SN1-type mechanism. libretexts.orglibretexts.org The first step would be the protonation of the ether oxygen to form a good leaving group. Subsequently, the C-O bond would cleave to form a stable tertiary carbocation (the 1-methyl-1-phenylethyl cation) and butanol. The halide ion would then attack the carbocation.

Computational modeling can map out the potential energy surface for this reaction, confirming the intermediates and calculating the energy barriers for each step. This would provide a detailed understanding of the reaction kinetics. In the absence of a strong nucleophile and under certain conditions, an E1 elimination pathway to form an alkene could also be a competing reaction. libretexts.orglibretexts.org

Table 3: Predicted Energetics for the Acid-Catalyzed Cleavage of this compound

| Reaction Step | Predicted Characteristic | Basis of Prediction |

| Protonation of Ether Oxygen | Exothermic and Fast | Typical acid-base reaction. |

| C-O Bond Cleavage | Endothermic, Rate-determining step | Formation of a carbocation intermediate. |

| Activation Energy for C-O Cleavage | Relatively low | Due to the stability of the resulting tertiary carbocation. |

| Nucleophilic Attack on Carbocation | Exothermic and Fast | Formation of the final alkyl halide product. |

Note: The energetic values are relative and based on established mechanisms for similar ethers. Specific values would necessitate detailed quantum mechanical calculations.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry allows for the accurate prediction of various spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for structure elucidation and for interpreting experimental data.

For this compound, 1H and 13C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT. wisc.edunih.gov The predicted 1H NMR spectrum would show characteristic signals for the aromatic protons in the range of 6.5-8.0 ppm. libretexts.org The protons of the methyl and butyl groups would appear in the aliphatic region (0.9-1.5 ppm), with the protons on the carbon adjacent to the oxygen being shifted downfield. youtube.com

The 13C NMR spectrum would show signals for the aromatic carbons between 120-150 ppm. libretexts.org The carbons of the alkyl groups would resonate at higher fields. The number of distinct signals would depend on the molecule's symmetry.

IR spectra can also be simulated by calculating the vibrational frequencies of the molecule. Characteristic peaks would be expected for C-H stretching of the aromatic and aliphatic groups, C-O-C stretching of the ether linkage, and C=C stretching of the benzene ring.

Table 4: Predicted 1H and 13C NMR Chemical Shifts (ppm) for this compound

| Atom Type | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| Aromatic Protons (ortho, meta, para) | 7.0 - 7.5 | 125 - 145 |

| CH3 (on tertiary carbon) | ~1.5 | ~25 |

| CH2 (butoxy, adjacent to O) | ~3.5 | ~65 |

| Other CH2 (butoxy) | 1.2 - 1.7 | 20 - 30 |

| CH3 (butoxy) | ~0.9 | ~14 |

| Tertiary Carbon (benzylic) | - | ~80 |

Note: These are approximate chemical shift ranges based on typical values for similar functional groups and would be refined by specific calculations. libretexts.orgyoutube.comrhhz.net

Quantitative Structure-Reactivity Relationship (QSAR) Studies for Chemical Transformations

Quantitative Structure-Reactivity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its reactivity or biological activity. These models are built by finding a mathematical relationship between calculated molecular descriptors and an observed property.

For chemical transformations of this compound, a QSAR model could be developed to predict its reactivity in a particular reaction, such as its rate of oxidation or its behavior in electrophilic substitution. The descriptors used in such a model would be derived from its computed structure and electronic properties.

Relevant descriptors could include:

Steric descriptors: Molecular volume, surface area, and specific conformational parameters that quantify the bulkiness of the substituents.

Electronic descriptors: Dipole moment, HOMO and LUMO energies, atomic charges, and electrostatic potential values. acs.org

Topological descriptors: Indices that describe the connectivity of the atoms in the molecule.

By building a QSAR model based on a dataset of related ethers and substituted benzenes with known reactivities, the reactivity of this compound could be predicted. Such models are valuable in chemical risk assessment and in the design of new molecules with desired properties. nih.gov

Table 5: Potential Descriptors for a QSAR Study of this compound Reactivity

| Descriptor Type | Example Descriptor | Predicted Influence on Reactivity |

| Electronic | HOMO Energy | Higher HOMO energy may correlate with increased reactivity towards electrophiles. |

| Steric | Molar Volume | Larger volume may decrease reactivity due to steric hindrance at the reaction center. |

| Lipophilicity | LogP | Influences solubility and transport to a reaction site in a multiphase system. |

| Quantum Chemical | Partial Atomic Charges | The charge on specific atoms can indicate their susceptibility to nucleophilic or electrophilic attack. |

Note: The influence of these descriptors is general and the specific correlation would depend on the reaction being modeled.

Analytical Methodologies for Detection, Identification, and Quantification of 1 Butoxy 1 Methylethyl Benzene

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of (1-Butoxy-1-methylethyl)benzene, providing the means to separate it from impurities, reactants, or other components in a mixture. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are valuable techniques, with the choice depending on the sample matrix and analytical objective.

Gas Chromatography (GC) Method Development for Purity and Mixture Analysis

Gas chromatography is a powerful technique for the analysis of volatile compounds like this compound, making it ideal for purity determination and analyzing its concentration in mixtures. A flame ionization detector (FID) is commonly used for this purpose due to its high sensitivity to hydrocarbons.

Method development involves optimizing several parameters to achieve good resolution and peak shape. The choice of the capillary column is critical; a non-polar or mid-polar stationary phase is typically suitable for aromatic ethers. For instance, a column with a 5% phenyl polysiloxane stationary phase can effectively separate aromatic compounds. The temperature program is another key parameter, starting at a lower temperature to separate volatile impurities and gradually ramping up to elute the target compound and any less volatile components. An internal standard may be added to the sample to improve the accuracy and precision of quantification.

Below is a table outlining a potential set of GC-FID parameters for the analysis of this compound.

Table 1: Illustrative GC-FID Method Parameters for this compound Analysis

| Parameter | Value |

| GC System | Agilent 7890A or equivalent |

| Column | HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

| Carrier Gas | Helium |

| Flow Rate | 1.5 mL/min (Constant Flow) |

| Oven Program | Initial Temp: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Data Acquisition | Peak area integration |

High-Performance Liquid Chromatography (HPLC) for Related Systems

While GC is often preferred for volatile compounds, High-Performance Liquid Chromatography (HPLC) is a valuable alternative, particularly for less volatile related substances or when analyzing the compound in non-volatile matrices. Reversed-phase HPLC (RP-HPLC) is the most common mode for separating non-polar to moderately polar compounds like this compound.

In RP-HPLC, a non-polar stationary phase, such as C18 or C8, is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More non-polar compounds interact more strongly with the stationary phase and thus have longer retention times. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. By adjusting the ratio of the organic solvent (gradient or isocratic elution), the retention and separation of compounds can be finely controlled. Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene (B151609) ring in the molecule absorbs UV light.

The following table presents a hypothetical set of HPLC conditions for the analysis of systems containing this compound.

Table 2: Representative HPLC Method Parameters

| Parameter | Value |

| HPLC System | Waters Alliance e2695 or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 254 nm |

Advanced Spectroscopic Characterization Techniques (Focus on Methodologies)

Spectroscopic techniques are indispensable for the unequivocal identification and structural elucidation of this compound. These methods probe the molecular structure at the atomic and functional group level, providing a detailed fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule. Both ¹H NMR and ¹³C NMR are used to map the carbon-hydrogen framework.

¹H NMR Spectroscopy : This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals would be expected for the aromatic protons, the protons of the butoxy group, and the methyl protons. The chemical shift (δ) of protons adjacent to the ether oxygen will be downfield (higher ppm) due to the oxygen's electron-withdrawing effect. libretexts.orglibretexts.orgpressbooks.pub Spin-spin splitting patterns would reveal the connectivity of the protons.

¹³C NMR Spectroscopy : This method provides information about the different types of carbon atoms in the molecule. Carbons directly bonded to the ether oxygen will appear at a downfield chemical shift. libretexts.orgpressbooks.pub The number of distinct signals indicates the symmetry of the molecule.

The predicted NMR data is summarized in the tables below.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet |

| Methylene (-O-CH₂-) | ~3.5 - 3.7 | Triplet |

| Methylene (-CH₂-CH₂-) | ~1.5 - 1.7 | Multiplet |

| Methylene (-CH₂-CH₃) | ~1.3 - 1.5 | Multiplet |

| Methyl (-C(CH₃)₂) | ~1.3 - 1.5 | Singlet |

| Terminal Methyl (-CH₃) | ~0.9 | Triplet |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Quaternary Aromatic (C-O) | ~145 - 150 |

| Aromatic (CH) | ~125 - 129 |

| Quaternary Alkyl (C-O) | ~75 - 80 |

| Methylene (-O-CH₂-) | ~65 - 70 |

| Methylene (-CH₂-CH₂-) | ~30 - 35 |

| Methyl (-C(CH₃)₂) | ~25 - 30 |

| Methylene (-CH₂-CH₃) | ~18 - 22 |

| Terminal Methyl (-CH₃) | ~13 - 15 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key functional groups are the ether linkage and the aromatic ring.

The IR spectrum would show a characteristic strong C-O stretching vibration for the ether group. fiveable.meacademyart.edu Additionally, absorptions corresponding to aromatic C-H stretching and C=C in-ring stretching would confirm the presence of the benzene ring. libretexts.orglibretexts.orglumenlearning.com Out-of-plane bending vibrations can also give clues about the substitution pattern of the aromatic ring. libretexts.orgspectroscopyonline.com

Table 5: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Stretch (in-ring) | 1450 - 1600 | Medium |

| C-O Stretch (Alkyl Aryl Ether) | 1200 - 1275 | Strong |

| C-O Stretch (Dialkyl Ether-like) | 1100 - 1150 | Strong |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule. In electron ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner.

The molecular ion peak (M⁺) in the mass spectrum of this compound would confirm its molecular weight. The fragmentation pattern provides valuable structural information. For ethers, a common fragmentation pathway is α-cleavage (cleavage of the bond adjacent to the oxygen atom). scribd.commiamioh.edudummies.com For aromatic ethers, cleavage of the bond beta to the aromatic ring is also a major fragmentation pathway. whitman.edublogspot.com The stability of the resulting carbocations and radicals dictates the relative abundance of the fragment ions.

Table 6: Predicted Key Fragments in the EI-Mass Spectrum of this compound

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

| 178 | [C₁₂H₁₈O]⁺ | Molecular Ion (M⁺) |

| 121 | [C₉H₁₃]⁺ | Loss of butoxy radical (•OC₄H₉) |

| 105 | [C₇H₅O]⁺ | Cleavage beta to the ring with rearrangement |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 57 | [C₄H₉]⁺ | Butyl cation |

Hyphenated Analytical Techniques (e.g., GC-MS, LC-NMR)

Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the analysis of individual components within a complex mixture. nih.gov For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a primary and highly effective analytical choice. For non-volatile samples or when further detailed structural elucidation is required, Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy offers complementary information.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the separation and identification of volatile and semi-volatile compounds. jmchemsci.com In this technique, the sample is vaporized and injected into a gas chromatograph, where it is separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a chemical fingerprint for identification.

For the analysis of this compound, a non-polar or mid-polar capillary column, such as one with a 5% phenyl 95% polydimethylsiloxane stationary phase, would likely be suitable. agilent.com The selection of the appropriate column and temperature program is crucial for achieving good resolution and peak shape.

Table 1: Illustrative GC-MS Parameters for Analysis of Volatile Aromatic Compounds

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Injector Temperature | 250-280°C | Ensures complete vaporization of the sample. |

| Carrier Gas | Helium (99.999% purity) | Transports the sample through the column. bepls.com |

| Column Type | Capillary column (e.g., DB-5ms, HP-INNOWAX) | Separates the components of the mixture. agilent.comscielo.org.co |

| Oven Temperature Program | Initial temperature hold, followed by a ramp to a final temperature. | Optimizes the separation of compounds with different boiling points. |

| Ion Source Temperature | ~200-230°C | Promotes efficient ionization of the analyte. |

| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio. nih.gov |

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

LC-NMR is a powerful hyphenated technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detailed structural elucidation power of nuclear magnetic resonance (NMR) spectroscopy. sumitomo-chem.co.jpresearchgate.net This technique is particularly useful for the analysis of complex mixtures containing unknown compounds or isomers, as NMR provides unambiguous structural information. sumitomo-chem.co.jpresearchgate.net

While less common for highly volatile compounds like this compound, LC-NMR could be employed for its analysis in a non-volatile matrix or for definitive structural confirmation. The technique can be operated in several modes, including on-flow, stopped-flow, and loop collection, to accommodate different analytical needs and sample concentrations. researchgate.netsemanticscholar.org

Table 2: Modes of Operation in LC-NMR

| Mode | Description | Advantages | Disadvantages |

|---|---|---|---|

| On-flow | NMR spectra are acquired continuously as the eluent flows through the NMR flow cell. nih.gov | Provides a complete NMR profile of the entire chromatogram. | Lower sensitivity due to the short residence time of the analyte in the detector. nih.gov |

| Stopped-flow | The chromatographic flow is stopped when a peak of interest is in the NMR flow cell, allowing for longer acquisition times. semanticscholar.org | Significantly enhances sensitivity, enabling the acquisition of more detailed 1D and 2D NMR spectra. semanticscholar.org | Only pre-selected peaks can be analyzed, and the overall analysis time is increased. |

| Loop Collection / SPE-NMR | Chromatographic peaks are collected in loops or on solid-phase extraction (SPE) cartridges for subsequent offline NMR analysis. nih.gov | Allows for sample concentration and the use of deuterated solvents for NMR analysis, maximizing sensitivity. nih.gov | This is an offline technique that is more labor-intensive. |

Quantitative Analytical Procedures and Method Validation

For the quantification of this compound, a validated analytical method is essential to ensure the reliability and accuracy of the results. The validation process involves a series of experiments to demonstrate that the method is suitable for its intended purpose. npra.gov.my Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). scispace.comresearchgate.net

A common approach for quantification would involve the use of an internal standard and the generation of a calibration curve. scielo.org.co An internal standard is a compound with similar chemical properties to the analyte that is added in a known concentration to all samples, standards, and blanks. This helps to correct for variations in sample preparation and instrument response.

The calibration curve is constructed by analyzing a series of standards of known concentrations of this compound. scielo.org.co The response of the instrument (e.g., peak area in GC-MS) is plotted against the concentration of the analyte. The concentration of this compound in an unknown sample can then be determined by comparing its response to the calibration curve.

Table 3: Key Parameters for Quantitative Method Validation

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.99. gcms.cznih.gov |

| Accuracy | The closeness of the measured value to the true value, often assessed by analyzing spiked samples at different concentrations. | Recovery within 70-130% of the spiked amount. gcms.cz |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). | RSD ≤ 20%. gcms.cz |

| Limit of Detection (LOD) | The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. | Signal-to-noise ratio (S/N) ≥ 3. researchgate.net |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. | S/N ≥ 10 or determined by the lowest concentration on the calibration curve with acceptable precision and accuracy. |

Future Research Directions and Emerging Paradigms in the Chemistry of 1 Butoxy 1 Methylethyl Benzene

Development of Sustainable and Green Synthetic Routes

The traditional synthesis of alkyl phenyl ethers, the Williamson ether synthesis, often involves harsh reaction conditions, the use of strong bases, and solvents that are not environmentally benign. researchgate.net This method, which typically involves the SN2 reaction between an alkoxide and an alkyl halide, has been a cornerstone of organic chemistry for over a century. numberanalytics.comwikipedia.orgbyjus.commasterorganicchemistry.com However, the drive towards green chemistry necessitates the development of more sustainable alternatives.

Future research will likely focus on several key areas to make the synthesis of (1-Butoxy-1-methylethyl)benzene more eco-friendly:

Phase-Transfer Catalysis (PTC): This technique has emerged as a powerful tool for ether synthesis. acs.orgacs.org PTC facilitates the reaction between reactants in different phases (e.g., an aqueous phase containing the phenoxide and an organic phase with the alkylating agent) by using a catalyst, such as a quaternary ammonium (B1175870) salt, to shuttle the nucleophile across the phase boundary. wikipedia.orgtcichemicals.com This approach can eliminate the need for anhydrous solvents, reduce reaction times, and proceed under milder conditions, making it a "green" alternative. acs.orgwikipedia.org Research into optimal phase-transfer catalysts, such as dimethylbenzylcetyl ammonium bromide, for the selective O-alkylation of phenols continues to be a promising avenue. researchgate.net

Solid Acid Catalysis: The use of heterogeneous solid acid catalysts, particularly zeolites, presents a simple, economical, and recyclable route for producing alkyl phenyl ethers. researchgate.netacs.org Nanocrystalline zeolite Beta has shown higher activity compared to conventional zeolites in the liquid-phase reaction of phenols with alkyl esters. researchgate.netacs.org This method avoids the use of corrosive liquid acids and simplifies product purification, as the catalyst can be easily separated and reused. google.com

Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild conditions, making them highly sought-after for synthetic applications. nih.govchemrxiv.org While not yet specifically applied to this compound, the discovery and engineering of ether-cleaving acs.org and ether-forming enzymes, such as vanillyl alcohol oxidases and archaeal prenyltransferases, open up possibilities for the biocatalytic synthesis of complex ethers. nih.govchemrxiv.orgchemrxiv.org These enzymes can control regioselectivity and stereoselectivity with a precision that is difficult to achieve with traditional chemical methods. nih.govchemrxiv.org

| Synthesis Method | Key Features & Advantages | Representative Catalyst/System | Relevant Findings & Citations |

| Phase-Transfer Catalysis (PTC) | Biphasic system (aqueous/organic), milder conditions, no need for anhydrous solvents, "green" approach. | Quaternary ammonium or phosphonium (B103445) salts (e.g., Tetrabutylammonium (B224687) hydrogen sulfate). acs.orgwikipedia.org | Facilitates reaction between water-soluble nucleophiles and organic-soluble electrophiles, increasing rates and simplifying work-up. acs.orgtcichemicals.comcrdeepjournal.org |

| Solid Acid Catalysis | Heterogeneous, recyclable catalyst, simplified purification, eco-friendly. | Nanocrystalline Zeolite Beta. researchgate.netacs.org | Offers a route using phenols and alkyl esters; nanocrystalline form shows enhanced activity and can be recycled multiple times. researchgate.netacs.org |

| Biocatalysis | High regio- and stereoselectivity, mild reaction conditions (pH, temperature), environmentally benign. | Vanillyl Alcohol Oxidases (VAOs), Archaeal Glycerolprenylase (G3PS). nih.govacs.org | Enzymes can construct ether bonds with high precision; research is expanding the toolbox of available biocatalysts for alkylation. nih.govchemrxiv.orgchemrxiv.org |

Exploration of Novel Catalytic Applications

While the synthesis of this compound is catalytically driven, a forward-looking research area involves using the ether molecule itself, or its derivatives, in catalytic processes. The ether functional group is generally considered stable and chemically inert. However, its oxygen atom possesses lone pairs of electrons that can engage in weak coordination with metal centers.

Weakly Coordinating Directing Groups: Recent advances have demonstrated that weakly coordinating functional groups, including ethers, can direct C–H activation reactions. nih.gov A palladium(II) catalyst, in conjunction with mono-protected amino acid (MPAA) ligands, has been shown to facilitate the olefination of ortho-C–H bonds in arylethyl ethers. nih.gov This suggests that the ether oxygen of this compound could be used to direct the functionalization of its own phenyl ring, providing a novel route to ortho-substituted derivatives.

Ligand Development: The steric and electronic properties of this compound could be harnessed in ligand design. By incorporating this bulky ether moiety into a phosphine (B1218219) or N-heterocyclic carbene (NHC) framework, it may be possible to create ligands that impart unique selectivity in transition metal catalysis. The bulky tert-butyl group could create a specific steric environment around the metal center, influencing the outcome of catalytic cross-coupling, hydrogenation, or polymerization reactions.

Organocatalysis: The direct C-H functionalization of ethers has been achieved through the merger of organocatalysis and photoredox catalysis. nih.gov Thiol catalysts can facilitate hydrogen atom transfer (HAT) from the α-position of an ether, generating a radical that can then participate in further reactions. nih.gov While this is a functionalization strategy, it points to the potential reactivity of the ether moiety that could be exploited in designing organocatalytic cycles.

Integration into Continuous Flow Chemistry Systems

The transition from traditional batch processing to continuous flow chemistry represents a major paradigm shift in chemical manufacturing, offering significant advantages in safety, efficiency, and scalability. mt.comstolichem.com The synthesis of this compound is well-suited for adaptation to flow systems.

Enhanced Safety and Heat Transfer: Etherification reactions can be exothermic. Flow reactors, particularly microreactors with channel dimensions typically below 1 mm, have a very high surface-area-to-volume ratio. nih.govwikipedia.orgethz.ch This allows for extremely efficient heat dissipation, preventing thermal runaways and allowing reactions to be run safely at higher temperatures and pressures than possible in batch reactors. vapourtec.comcontractpharma.comrsc.org

Process Intensification and Scalability: Flow chemistry allows for rapid reaction optimization by quickly varying parameters like temperature, pressure, and residence time. mt.com Once optimized, scaling up production is achieved simply by running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), avoiding the complex and often problematic challenges of scaling up batch reactors. stolichem.comvapourtec.com

Access to Novel Reaction Conditions: The ability to safely operate at elevated temperatures and pressures in flow systems can dramatically accelerate reaction rates. vapourtec.comrsc.org For instance, reactions can be performed in solvents above their normal boiling point, potentially reducing reaction times from hours to minutes. vapourtec.com This could enable the use of less reactive, but more economical, alkylating agents in the synthesis of this compound. wikipedia.org

| Advantage of Flow Chemistry | Description | Relevance to this compound Synthesis | Citations |

| Enhanced Safety | Small reactor volumes minimize the inventory of hazardous materials at any given time. Superior heat transfer prevents thermal runaways. | Allows for safe handling of potentially exothermic alkylation reactions and toxic reagents. | mt.comstolichem.comvapourtec.comcontractpharma.com |

| Improved Control & Reproducibility | Precise control over temperature, pressure, mixing, and residence time leads to consistent product quality and yield. | Ensures uniform reaction conditions, minimizing side products and improving the purity of the final ether. | mt.comwikipedia.org |

| Rapid Optimization & Scalability | Reaction parameters can be screened quickly. Scale-up is achieved by extending run time or parallelization ("numbering-up"). | Accelerates the development of an efficient synthesis protocol and provides a straightforward path to industrial production. | stolichem.comvapourtec.com |

| Access to Extreme Conditions | Enables superheating solvents under pressure, leading to dramatic rate enhancements. | Can potentially reduce reaction times from hours to minutes, improving throughput and process efficiency. | wikipedia.orgvapourtec.comrsc.org |

Expanding the Scope of Derivatization and Functionalization Strategies

Beyond its synthesis, the future of this compound chemistry lies in the development of novel methods for its derivatization. C–H functionalization has emerged as a powerful strategy for modifying complex molecules without the need for pre-functionalized starting materials.

Aromatic C–H Functionalization: The phenyl group of the molecule is a prime target for functionalization. As mentioned, ether-directed ortho-C–H activation is a promising strategy. nih.gov Other methods, such as Friedel-Crafts-type reactions under greener conditions (e.g., using solid acid catalysts), could be explored for introducing alkyl or acyl groups at the para-position.